コクリオキノンB

概要

説明

Cochlioquinone B is a naturally occurring meroterpenoid compound derived from the plant pathogenic fungus Bipolaris sorokiniana. It belongs to the family of cochlioquinones, which are known for their diverse biological activities, including antimicrobial, phytotoxic, and anticancer properties .

科学的研究の応用

作用機序

Target of Action

Cochlioquinone B, a derivative of cochlioquinone, primarily targets the PAK1/Akt1/mTOR signaling pathway . This pathway plays a crucial role in regulating autophagy, a cellular process that aids in the removal of unnecessary or dysfunctional components .

Mode of Action

Cochlioquinone B interacts with its targets by activating cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro . It induces autophagy in mouse AMs by decreasing PAK1 expression via the ubiquitination-mediated degradation pathway . The inhibition of PAK1 decreases the phosphorylation level of Akt, blocks the Akt/mTOR signaling pathway, and promotes the release of the ULK1/2–Atg13–FIP200 complex from mTOR to initiate autophagosome formation .

Biochemical Pathways

The primary biochemical pathway affected by Cochlioquinone B is the PAK1/Akt1/mTOR signaling pathway . This pathway is crucial for the regulation of autophagy, a process that helps maintain cellular homeostasis. By inhibiting PAK1, Cochlioquinone B blocks the Akt/mTOR signaling pathway, promoting the release of the ULK1/2–Atg13–FIP200 complex from mTOR. This leads to the initiation of autophagosome formation, which enhances the bacterial clearance capacity .

Pharmacokinetics

Its ability to induce autophagy in alveolar macrophages both in vivo and in vitro suggests that it can be absorbed and distributed within the body to exert its effects .

Result of Action

The action of Cochlioquinone B results in weakened lung injury, reduced bacterial systemic dissemination, decreased mortality, and dampened inflammatory responses in mice infected with Pseudomonas aeruginosa . By inducing autophagy, it increases the bacterial clearance capacity of alveolar macrophages, thereby enhancing the host’s defense against infection .

Action Environment

As a natural product derived from salvia miltiorrhiza endophytic bipolaris sorokiniana, it’s plausible that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .

生化学分析

Biochemical Properties

Cochlioquinone B is known to interact with certain enzymes in the biochemical reactions. It inhibits NADH oxidase and NADH-2,3-dimethoxy-5-pentyl-1,4-benzoquinone reductase from bovine heart mitochondria .

Cellular Effects

Cochlioquinone B has been found to have effects on various types of cells. For instance, it has been shown to activate cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of Cochlioquinone B involves its interaction with certain biomolecules. It has been found to decrease PAK1 expression via the ubiquitination-mediated degradation pathway, which leads to the activation of cytoprotective autophagy .

Temporal Effects in Laboratory Settings

It is known that its effects on cellular function can be observed over time, particularly in relation to its role in activating cytoprotective autophagy .

準備方法

Synthetic Routes and Reaction Conditions: Cochlioquinone B can be synthesized through a series of chemical reactions involving the prenylation of an acetogenin-derived aromatic nucleus, followed by decarboxylation, hydroxylation, and cyclization of the terpenoid moiety . The specific reaction conditions often involve the use of catalysts and solvents to facilitate these transformations.

Industrial Production Methods: Industrial production of cochlioquinone B typically involves the fermentation of Bipolaris sorokiniana under controlled conditions. The compound is then extracted and purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Cochlioquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit mitochondrial NADH-ubiquinone reductase, which is a key enzyme in the electron transport chain .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of cochlioquinone B, which may exhibit different biological activities .

類似化合物との比較

- Cochlioquinone A

- Isocochlioquinone A

- Anhydrocochlioquinone A

Comparison: Cochlioquinone B is unique among its analogs due to its potent inhibitory activity against mitochondrial NADH-ubiquinone reductase and its ability to regulate autophagy. While other cochlioquinones also exhibit biological activities, cochlioquinone B’s dual action on both mitochondrial function and autophagy makes it particularly valuable for therapeutic applications .

生物活性

Cochlioquinone B is a natural compound belonging to the class of flavonoids, specifically known for its significant biological activities, particularly in agricultural and medicinal contexts. This article explores the various biological activities of Cochlioquinone B, focusing on its antimicrobial properties, potential as a biopesticide, and its role in plant defense mechanisms.

Chemical Structure and Properties

Cochlioquinone B (C30H44O8) is characterized by its complex structure, which includes multiple hydroxyl groups and a quinone moiety. This structure contributes to its bioactivity, particularly its ability to interact with various biological targets.

Antimicrobial Activity

Cochlioquinone B exhibits notable antimicrobial properties against several plant pathogens. Research indicates that it effectively inhibits the growth of fungi such as Fusarium, Cladosporium, and Pythium species, which are common threats to crops.

Table 1: Antimicrobial Efficacy of Cochlioquinone B

| Pathogen | Inhibition Rate (%) at 1000 ppm |

|---|---|

| Fusarium graminearum | 62.3 |

| Cladosporium herbarum | 36.2 |

| Pythium graminicola | 45.0 |

The above table summarizes the inhibition rates observed in laboratory settings, demonstrating the potential of Cochlioquinone B as a natural fungicide .

Biopesticide Potential

Given the increasing concerns over chemical pesticide use and its environmental impact, Cochlioquinone B has been investigated as a biopesticide alternative. Studies show that it not only repels pests like the white-backed planthopper (Sogatella furcifera) but also enhances plant resistance through biochemical pathways.

Cochlioquinone B functions by inducing the expression of key defense-related genes in plants. For instance, it has been shown to enhance the expression of flavonoid biosynthesis genes that contribute to plant resilience against biotic stressors . This mechanism highlights its dual role as both a protective agent for plants and an eco-friendly pest control solution.

Case Studies

- Rice Cultivation : In a study involving rice plants inoculated with white-backed planthopper, treatment with Cochlioquinone B resulted in improved plant growth and significantly reduced pest populations. Gene expression analyses indicated that Cochlioquinone B activates several defense pathways, enhancing the overall health and yield of rice crops .

- Fungal Pathogen Control : Another study focused on the antimicrobial effects of Cochlioquinone B against various fungal pathogens affecting rice. The results demonstrated that it could effectively limit pathogen growth, suggesting its utility in integrated pest management strategies .

特性

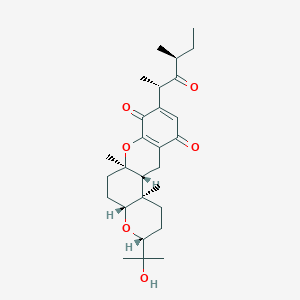

IUPAC Name |

(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPNSKLZWVYKGK-WWURSIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099098 | |

| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32450-26-3 | |

| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32450-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cochlioquinone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cochlioquinone B against Pseudomonas aeruginosa infection?

A1: Cochlioquinone B induces cytoprotective autophagy in alveolar macrophages, enhancing their ability to clear P. aeruginosa []. This process is mediated through the PAK1/Akt1/mTOR signaling pathway. Cochlioquinone B promotes the ubiquitination-mediated degradation of PAK1, leading to decreased phosphorylation of Akt. This inhibition of the Akt/mTOR pathway releases the ULK1/2–Atg13–FIP200 complex, ultimately triggering autophagosome formation and bacterial clearance [].

Q2: What is the structural characterization of Cochlioquinone B?

A2: While specific spectroscopic data for Cochlioquinone B is not provided in the provided excerpts, it is identified as a sesquiterpene quinone []. Its structure is closely related to Cochlioquinone A, which is an intramolecular redox isomer of Isocochlioquinone A []. Further research is needed to elucidate its complete spectroscopic characterization.

Q3: What are the sources of Cochlioquinone B?

A4: Cochlioquinone B has been isolated from various fungal species, including Bipolaris bicolor [], Drechslera dematioidea [], and Bipolaris sorokiniana [, ]. Interestingly, Bipolaris sorokiniana isolated as an endophyte from Salvia miltiorrhiza yielded a novel derivative of Cochlioquinone B named CoB1 [].

Q4: Has Cochlioquinone B been tested in in vivo models of infection?

A5: Yes, a study using a P. aeruginosa infection model in mice demonstrated that treatment with CoB1, a novel Cochlioquinone B derivative, led to reduced lung injury, decreased bacterial dissemination, improved survival rates, and dampened inflammatory responses compared to untreated mice [].

Q5: What are the potential applications of Cochlioquinone B in drug development?

A6: Cochlioquinone B and its derivatives show promise as potential therapeutic agents for treating bacterial and fungal infections, particularly those caused by P. aeruginosa and Candida albicans [, ]. Its ability to modulate autophagy through the PAK1/Akt1/mTOR pathway makes it an attractive target for further research and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。